Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-

HIV-1 reverse transcriptase Nucleoside analog binding affinity Drug resistance mutation M184V

Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (CAS 115913-78-5), also known as 3'-Azido-2',3'-dideoxy-N4-methylcytidine or AzddCyd-N4-Me, is a synthetic dideoxynucleoside analog belonging to the 3'-azido-2',3'-dideoxynucleoside class of HIV reverse transcriptase (RT) chain-terminating inhibitors. Its defining structural features—a 3'-azido group replacing the 3'-hydroxyl, absence of both 2'- and 3'-hydroxyl groups on the deoxyribofuranosyl ring, and an N4-methyl substituent on the cytosine heterocycle—confer a mechanism of action involving incorporation by HIV-1 RT into proviral DNA followed by obligate chain termination.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 115913-78-5
Cat. No. B12799635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 3'-azido-2',3'-dideoxy-N-methyl-
CAS115913-78-5
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H14N6O3/c1-12-8-2-3-16(10(18)13-8)9-4-6(14-15-11)7(5-17)19-9/h2-3,6-7,9,17H,4-5H2,1H3,(H,12,13,18)/t6-,7+,9+/m0/s1
InChIKeyUWWRTDIZTFXDNX-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (CAS 115913-78-5): A Structurally Differentiated 3'-Azido-2',3'-dideoxycytidine Analog for HIV Reverse Transcriptase Inhibition Research and Antiviral Probe Development


Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (CAS 115913-78-5), also known as 3'-Azido-2',3'-dideoxy-N4-methylcytidine or AzddCyd-N4-Me, is a synthetic dideoxynucleoside analog belonging to the 3'-azido-2',3'-dideoxynucleoside class of HIV reverse transcriptase (RT) chain-terminating inhibitors [1]. Its defining structural features—a 3'-azido group replacing the 3'-hydroxyl, absence of both 2'- and 3'-hydroxyl groups on the deoxyribofuranosyl ring, and an N4-methyl substituent on the cytosine heterocycle—confer a mechanism of action involving incorporation by HIV-1 RT into proviral DNA followed by obligate chain termination [1][2]. This compound is structurally related to, yet distinct from, 3'-azido-3'-deoxythymidine (AZT, zidovudine), 2',3'-dideoxycytidine (ddC, zalcitabine), and the unsubstituted parent 3'-azido-2',3'-dideoxycytidine (AzddCyd, CS-91), as well as the 5-methyl analog 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd, CS-92).

Why Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- Cannot Be Interchanged with Generic AZT, ddC, or Unsubstituted AzddCyd in Research and Antiviral Screening Programs


Within the 3'-azido-2',3'-dideoxynucleoside class, base modification exerts a profound and non-linear influence on antiviral potency, selectivity, cellular phosphorylation efficiency, and resistance profile, rendering simple substitution among analogs scientifically unsound [1]. The N4-methyl group on the cytosine base of CAS 115913-78-5 is not a passive structural embellishment; evidence from base-modified pyrimidine 3'-azido-2',3'-dideoxynucleoside series demonstrates that N4-substitution dramatically alters HIV-1 RT binding affinity, with the triphosphate form of this compound exhibiting a Kd of 230 nM against wild-type HIV-1 RT, while binding to the clinically relevant M184V mutant RT is essentially abolished (Kd >60,000 nM), a differential exceeding 260-fold [2]. This contrasts sharply with the resistance and potency profiles of AZT, ddC, and unmodified AzddCyd, underscoring that no generic class-level assumption can substitute for compound-specific evidence when selecting a research tool or reference standard for HIV RT inhibition or nucleoside analog probe studies.

Quantitative Evidence Guide: Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (CAS 115913-78-5) versus Closest Structural Analogs


HIV-1 Reverse Transcriptase Binding Affinity: N4-Methyl-AzddCyd Triphosphate Displays 230 nM Kd for Wild-Type RT with Complete Loss of Affinity (>60,000 nM) Against M184V Mutant

The triphosphate metabolite of 3'-azido-2',3'-dideoxy-N4-methylcytidine (CAS 115913-78-5) binds to wild-type HIV-1 reverse transcriptase with a Kd of 230 nM, as measured by L-3'-azido-NTP incorporation into nascent DNA [1]. When tested against the M184V mutant RT—a clinically prevalent resistance mutation conferring high-level resistance to 2',3'-dideoxycytidine (ddC) and lamivudine (3TC)—binding affinity is >60,000 nM, representing a greater than 260-fold loss in affinity [1]. This extreme susceptibility to M184V contrasts with AZT-triphosphate, which retains substantial activity against M184V HIV-1, and with the 5-methyl analog AzddMeCyd (CS-92), whose EC50 of 9 nM in HIV-1-infected PBM cells suggests a distinct resistance profile. This differential sensitivity constitutes the most quantitatively defined discriminatory feature available for this compound.

HIV-1 reverse transcriptase Nucleoside analog binding affinity Drug resistance mutation M184V

Structural Differentiation: N4-Methyl Modification on the Cytosine Base Distinguishes CAS 115913-78-5 from the Unsubstituted Parent AzddCyd (CS-91) and the 5-Methyl Analog AzddMeCyd (CS-92)

Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (CAS 115913-78-5) bears an N4-methylamino substituent on the cytosine base, distinguishing it from 3'-azido-2',3'-dideoxycytidine (AzddCyd, CAS 84472-89-9), which carries an unsubstituted N4-amino group, and from 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd, CAS 87190-79-2), which carries a 5-methyl group on the cytosine ring while retaining the unsubstituted N4-amino group [1]. The N4-methyl modification alters the hydrogen-bonding capacity of the exocyclic amino group (donor count reduced from 3 to 2 relative to unsubstituted cytidine) and introduces steric bulk at the position that interacts with the RT active site during nucleotide incorporation [1]. In the systematic SAR study by Herdewijn et al. (1988), the N4-methylated derivative of AzddMeCyd (i.e., the N4,5-dimethyl compound) ranked among the most potent and selective inhibitors of HIV-induced cytopathogenicity in MT-4 cells, alongside AZT, AzddUrd, and AzddMeCyd [1]. This establishes that N4-methylation, in combination with 3'-azido-2',3'-dideoxy sugar configuration, produces a pharmacophore distinct from both the unsubstituted cytidine and 5-methyl-only scaffolds.

Nucleoside analog structure-activity relationships N4-methylcytidine Click chemistry probe

HIV-1 Inhibition Potency Class-Level Evidence: N4-Substituted 3'-Azido-2',3'-dideoxycytidines Are Among the Most Selective Inhibitors in the Base-Modified Pyrimidine Series

In the foundational structure-activity relationship study by Herdewijn et al. (1988) that evaluated a series of base-modified pyrimidine 3'-azido-2',3'-dideoxynucleosides for inhibition of HIV-induced cytopathogenicity in MT-4 cells, the N4-hydroxylated derivative of AzddMeCyd and the N4-methylated derivative of AzddMeCyd emerged among the most potent and/or selective inhibitors, listed alongside AZT, AzddUrd, and AzddMeCyd in order of decreasing selectivity [1]. While individual EC50 and CC50 values for the N4-methyl-AzddCyd (lacking the 5-methyl) were not separately reported in this study, the inclusion of the N4-methyl-AzddMeCyd in the top tier of selective inhibitors provides class-level evidence that N4-alkylation of the 3'-azido-2',3'-dideoxycytidine scaffold is compatible with—and may enhance—antiviral selectivity. For comparator context, AzddMeCyd (CS-92, the 5-methyl analog) exhibits EC50 values of 9 nM in HIV-1-infected human PBM cells and 6 nM in HIV-1-infected macrophages , and the unsubstituted AzddCyd (CS-91) demonstrated potent anti-HIV-1 activity in primary human lymphocytes [2].

Anti-HIV activity MT-4 cells Selectivity index Cytopathogenicity inhibition

Bifunctional Click Chemistry Utility: The 3'-Azido Group Enables Bioorthogonal Conjugation Distinct from Non-Azido Dideoxynucleoside Analogs

The presence of a 3'-azido group in CAS 115913-78-5 provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling covalent conjugation to alkyne-modified biomolecules, fluorophores, affinity tags, or solid supports without requiring additional activation steps . This bioorthogonal reactivity is absent in non-azido dideoxynucleoside analogs such as 2',3'-dideoxycytidine (ddC, zalcitabine), 2',3'-dideoxyinosine (ddI, didanosine), and lamivudine (3TC), all of which lack an azido group. Within the azido-bearing subclass, the N4-methyl modification differentiates CAS 115913-78-5 from AZT and AzddCyd by altering nucleobase hydrogen-bonding capacity, which affects Watson-Crick base-pairing fidelity and may be exploited in templated probe assembly or nucleotide incorporation fidelity studies [1]. The compound is cataloged by multiple vendors as a click chemistry reagent , and the azide functionality is stable under standard storage conditions (recommended −20°C, desiccated, protected from light).

Click chemistry Azide-alkyne cycloaddition Nucleoside probe conjugation

Differential Cytidine Deaminase Susceptibility: N4-Methyl Modification Potentially Confers Protection from Deaminase-Mediated Inactivation Compared to Unsubstituted AzddCyd

Unsubstituted 2',3'-dideoxycytidine (ddC, zalcitabine) and 3'-azido-2',3'-dideoxycytidine (AzddCyd, CS-91) are established substrates for human cytidine deaminase (CDA), an enzyme that converts the cytosine base to uracil, inactivating the compound and contributing to variable oral bioavailability and short plasma half-life [1]. N4-methylation of the exocyclic amino group has been demonstrated in related nucleoside series to reduce or abolish substrate recognition by cytidine deaminase, as the N4-methyl group sterically and electronically perturbs the enzyme's catalytic mechanism, which requires a free exocyclic amino group for transition-state stabilization [2]. While direct CDA kinetic data (Km, Vmax) for CAS 115913-78-5 have not been published, the N4-methyl modification confers a structural rationale for differential metabolic stability compared to AzddCyd and ddC. For the structurally related 5-methyl-N4-hydroxy analog (3'-azido-2',3'-dideoxy-N4-hydroxy-5-methylcytidine), deoxycytidine deaminase resistance has been explicitly demonstrated [3], supporting the class-level inference that N4-substitution protects against deaminase-mediated catabolism.

Cytidine deaminase resistance Metabolic stability Nucleoside catabolism

Procurement-Relevant Physicochemical Differentiation: Defined Molecular Identity, Purity Benchmarking, and Azide-Containing Compound Handling Specifications

CAS 115913-78-5 possesses a defined and verifiable molecular identity: IUPAC name 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one, molecular formula C10H14N6O3, monoisotopic mass 266.11292 Da, and average mass 266.2566 Da . Its computed properties include 2 hydrogen bond donors, 5 hydrogen bond acceptors, 4 rotatable bonds, and a complexity index of 470 . These identifiers enable unambiguous analytical confirmation by LC-MS (expected [M+H]+ m/z 267.12), 1H NMR, and HPLC purity assessment, distinguishing it from isomeric analogs such as AzddMeCyd (identical MW but different retention time and fragmentation pattern) . As an organic azide, the compound requires adherence to standard azide safety protocols during handling and storage—specifically, avoidance of strong reducing agents, concentrated acids, and mechanical shock, with recommended storage at −20°C under inert atmosphere. Thermal stability data are not publicly available; users should request or perform differential scanning calorimetry (DSC) testing for bulk quantities. Commercial availability is limited to specialty chemical suppliers, and procurement should require a certificate of analysis specifying HPLC purity (typically ≥95%) and identity confirmation by NMR and MS .

Chemical procurement specifications Azide safety Analytical characterization

Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (CAS 115913-78-5): Evidence-Anchored Application Scenarios for Research Procurement and Experimental Design


HIV-1 Reverse Transcriptase Mutational Profiling: Probing N4-Methylcytidine Nucleotide Discrimination by Wild-Type vs. Drug-Resistant RT Enzymes

Based on the 260-fold differential in RT binding affinity between wild-type (Kd 230 nM) and M184V mutant (Kd >60,000 nM) HIV-1 RT [1], this compound serves as a uniquely discriminating substrate for in vitro RT incorporation and fidelity assays. Researchers investigating the structural basis of M184V-mediated NRTI resistance can use the triphosphate form of CAS 115913-78-5 as a probe to dissect how the M184V mutation (located in the highly conserved YMDD motif of the RT active site) selectively impairs incorporation of N4-modified cytidine analogs while sparing AZT and other thymidine analogs. This application is directly supported by the BindingDB affinity data and cannot be replicated with unsubstituted AzddCyd or AzddMeCyd, for which comparable M184V differential affinity data are not publicly available.

Bioorthogonal Labeling of Proviral DNA: Azide-Alkyne Click Chemistry Conjugation of Incorporated Nucleoside Analogs for Imaging and Affinity Capture

The 3'-azido group enables post-incorporation copper-catalyzed or strain-promoted cycloaddition to alkyne-functionalized fluorophores, biotin, or solid-phase resins [1]. This permits fluorescence imaging of nascent proviral DNA synthesis sites, affinity pulldown of newly synthesized viral DNA for sequencing or proteomic analysis, and metabolic labeling of cells or tissues for tracking nucleoside analog distribution. The concurrent N4-methyl modification on the cytosine base provides an additional dimension of chemical differentiation relative to AZT-based click probes, as the altered base-pairing properties influence the fidelity and site preference of RT-mediated incorporation, potentially enabling sequence-context-dependent labeling strategies [2].

Structure-Activity Relationship (SAR) Reference Standard for Base-Modified Nucleoside Analog Discovery Programs

As documented in the seminal Herdewijn et al. (1988) SAR study, N4-substituted 3'-azido-2',3'-dideoxycytidines constitute a privileged chemotype within the anti-HIV nucleoside analog class [1]. Procuring CAS 115913-78-5 as a defined reference compound enables medicinal chemistry teams to benchmark newly synthesized N4-modified cytidine analogs against a compound of known provenance. Its availability as a characterized analytical standard (with verified molecular identity, MW 266.26, and CAS registry) facilitates quantitative comparison of anti-HIV potency, cytotoxicity, and RT incorporation efficiency across different laboratories and chemical series, addressing the reproducibility challenge inherent in nucleoside analog research where subtle structural variations produce large biological differences.

Cytidine Deaminase Substrate Specificity Studies: Testing the Hypothesis that N4-Methylation Confers Metabolic Stability

Based on the well-established SAR that N4-alkylation of cytidine analogs impairs substrate recognition by human cytidine deaminase (CDA) [1][2], CAS 115913-78-5 can be employed as a test substrate in CDA kinetic assays (recombinant enzyme, spectrophotometric detection of deamination at 280-290 nm) to experimentally determine whether N4-methylation alone—in the absence of 5-methyl or other modifications—is sufficient to confer deaminase resistance. A direct comparison with unsubstituted AzddCyd (CAS 84472-89-9) under identical assay conditions would generate quantitative Km and kcat values, filling a gap in the published literature and providing the evidence needed to either confirm or refute the deaminase-resistance rationale for selecting this compound over AzddCyd in cell-based antiviral experiments.

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